![molecular formula C10H9N3O2 B2399603 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1554235-52-7](/img/structure/B2399603.png)
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C10H9N3O2 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines, which have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, can be achieved through various pathways. One method involves the use of a dimethylamino leaving group to control the regioselectivity of the reaction . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular structure of 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is characterized by a cyclopropyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid functional group .Physical And Chemical Properties Analysis
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a molecular weight of 203.20 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 67.5 Ų and a complexity of 280 .科学的研究の応用
Chemical Reactivity and Synthesis
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been the subject of various chemical studies focused on their reactivity and potential synthesis routes. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[l,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines has been explored. These compounds were prepared through condensations of 3-aminopyrazole analogs with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate. Various transformations and reactions, such as catalytic hydrogenation and cyclization, were investigated for these derivatives (Kurihara et al., 1981).
Regioselective Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides was explored through a regioselective approach. This involved using intermediates like methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and treating them with reagents like POCl3 to produce highly reactive derivatives. These derivatives were further reacted with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various substituted products (Drev et al., 2014).
Structural Analysis and Corrections
In another study, the nature of the condensation product of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate was reinvestigated. The structure of the final product was determined and confirmed by 13C NMR spectroscopy, providing valuable insights into the chemistry of these compounds (Chimichi et al., 1993).
Potential Applications in Drug Synthesis
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential applications in drug synthesis. The reactivity of specific pyrazolo[1,5-a]pyrimidine derivatives was explored, and their potential as benzodiazepine receptor ligands was assessed. This study exemplifies the potential pharmaceutical applications of these compounds (Bruni et al., 1994).
Multicomponent Reactions and Synthesis
The study of multicomponent reactions involving aminoazoles and arylpyruvic acids highlights the diversity of chemical reactions and pathways that pyrazolo[1,5-a]pyrimidine derivatives can undergo. This research can contribute to developing new synthetic methods for these compounds (Sakhno et al., 2008).
特性
IUPAC Name |
6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYABZJXQSXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
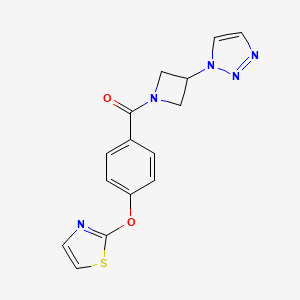
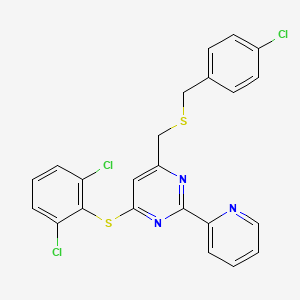


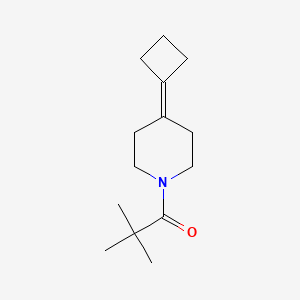
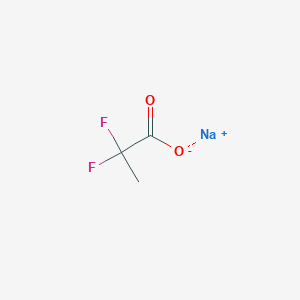
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
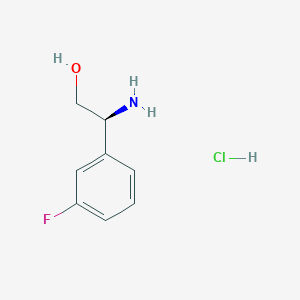

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)